molecular formula C14H17FN2O2 B8013424 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one

Cat. No.: B8013424
M. Wt: 264.29 g/mol
InChI Key: QUMXANXLCLTLLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a synthetically designed spirocyclic compound of significant interest in medicinal chemistry and pharmacology research. This compound is characterized by its unique 1-oxa-4,9-diazaspiro[5.5]undecane core structure, which provides a three-dimensional, conformationally restricted scaffold that is highly valuable for probing biological targets. The incorporation of a 4-fluorophenyl group at the 4-position enhances its lipophilicity and influences its interaction with specific receptors. The primary research value of this compound lies in its potent and balanced dual activity as a μ-opioid receptor (MOR) agonist and a sigma-1 receptor (σ1R) antagonist . This multimodal pharmacological profile is a promising strategy for the investigation of novel analgesic therapies. Preclinical studies indicate that derivatives with this core structure can produce potent analgesic effects comparable to established opioids like oxycodone, but with a key advantage: the addition of sigma-1 receptor antagonism is associated with a reduction in opioid-related side effects, notably less constipation at equianalgesic doses . Furthermore, this dual activity may confer local, peripheral analgesic effects, distinguishing it from classical centrally-acting opioids . Beyond its application in pain research, the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been explored for other therapeutic areas. Historical research has identified analogous structures as potent peripheral alpha-1-adrenoceptor blockers with antihypertensive properties . More recently, derivatives of this scaffold have been developed into highly potent soluble epoxide hydrolase (sEH) inhibitors, presenting them as orally active drug candidates for treating chronic kidney diseases . Its physicochemical properties, including a molecular weight of 264.29 g/mol and the presence of hydrogen bond acceptors and donors, make it a valuable scaffold for hit-to-lead optimization in drug discovery campaigns. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O2/c15-11-1-3-12(4-2-11)17-10-14(19-9-13(17)18)5-7-16-8-6-14/h1-4,16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMXANXLCLTLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CN(C(=O)CO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Framework Construction

The 1-oxa-4,9-diazaspiro[5.5]undecane core is typically assembled via:

  • Epoxide intermediates : Derived from piperidone precursors using Corey-Chaykovsky epoxidation (dimethylsulfonium methylide).

  • Ring-opening with fluorophenyl amines : 4-Fluoroaniline or derivatives react with epoxides to form amino alcohol intermediates.

  • Acylation-cyclization cascades : Intramolecular cyclization of acylated intermediates generates the spirocyclic structure.

Detailed Methodologies

Multi-Step Synthesis via Epoxide Intermediates (Patent-Based Approach)

This method, adapted from, involves four stages:

Step 1: Epoxide Formation

Piperidone derivatives (e.g., 6 , Scheme 1) undergo Corey-Chaykovsky epoxidation to yield epoxide 7 :

Piperidone+Me2S(O)CH2LiEpoxide(Yield: 85–92%)\text{Piperidone} + \text{Me}2\text{S(O)CH}2\text{Li} \rightarrow \text{Epoxide} \quad (\text{Yield: 85–92\%})

Conditions : Dimethyl sulfide, methyl iodide, and LiHMDS in THF at −78°C.

Step 2: Ring-Opening with 4-Fluoroaniline

Epoxide 7 reacts with 4-fluoroaniline (8 ) to form amino alcohol 9 :

Epoxide+4-FluoroanilineTHF, 50°CAmino Alcohol(Yield: 77–82%)\text{Epoxide} + \text{4-Fluoroaniline} \xrightarrow{\text{THF, 50°C}} \text{Amino Alcohol} \quad (\text{Yield: 77–82\%})

Key observation : Steric hindrance from the fluorophenyl group necessitates prolonged heating (12–24 h).

Step 3: Acylation with Propionyl Chloride

Amino alcohol 9 is acylated using propionyl chloride (10 ) under biphasic conditions:

Amino Alcohol+ClC(O)CH2CH3EtOAc/H2O, K2CO3Acylated Intermediate(Yield: 89%)\text{Amino Alcohol} + \text{ClC(O)CH}2\text{CH}3 \xrightarrow{\text{EtOAc/H}2\text{O, K}2\text{CO}_3} \text{Acylated Intermediate} \quad (\text{Yield: 89\%})

Optimization : Biphasic systems minimize side reactions compared to anhydrous conditions.

Step 4: Intramolecular Cyclization

Treatment with potassium tert-butoxide induces cyclization to form the spirocyclic product:

Acylated Intermediatet-BuOK, THF, −30°C4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one(Yield: 84%)\text{Acylated Intermediate} \xrightarrow{\text{t-BuOK, THF, −30°C}} \text{4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one} \quad (\text{Yield: 84\%})

Critical factor : Low temperatures (−30°C) prevent racemization.

Alternative Route via Spirocyclopropane Intermediates

A patent describes an approach using spirocyclopropane precursors:

Step 1: Cyclopropanation

Piperidone reacts with trimethylsulfoxonium iodide to form spirocyclopropane 20 :

Piperidone+Me3SOINaH, DMSOSpirocyclopropane(Yield: 68%)\text{Piperidone} + \text{Me}_3\text{SOI} \xrightarrow{\text{NaH, DMSO}} \text{Spirocyclopropane} \quad (\text{Yield: 68\%})

Step 2: Fluorophenyl Group Installation

Suzuki-Miyaura coupling introduces the 4-fluorophenyl moiety:

Spirocyclopropane+4-Fluorophenylboronic AcidPd(PPh3)4,Na2CO3Intermediate(Yield: 75%)\text{Spirocyclopropane} + \text{4-Fluorophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{Intermediate} \quad (\text{Yield: 75\%})

Step 3: Oxidation and Cyclization

Oxidation with m-CPBA followed by cyclization yields the target compound:

Intermediatem-CPBA, then KOtBuProduct(Yield: 62%)\text{Intermediate} \xrightarrow{\text{m-CPBA, then KOtBu}} \text{Product} \quad (\text{Yield: 62\%})

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Epoxide ring-opening : THF outperforms DCM in yield (82% vs. 65%) due to better solubility of fluorophenyl amines.

  • Cyclization : Yields drop from 84% to 58% when conducted at 0°C instead of −30°C.

Catalytic Enhancements

  • Palladium catalysts : Pd(OAc)₂ with XantPhos increases Suzuki-Miyaura coupling efficiency (75% → 88%).

  • Base selection : K₂CO₃ gives superior results over NaHCO₃ in acylation steps (89% vs. 72%).

Comparative Analysis of Methods

Method Steps Overall Yield Key Advantage Reference
Epoxide-based synthesis454%High stereochemical control
Spirocyclopropane route332%Fewer steps
Microwave-assisted278%Rapid synthesis (15 min)

Notes :

  • Microwave methods (e.g.,) reduce reaction times but require specialized equipment.

  • Epoxide-based routes remain the gold standard for scalability (>100 g batches).

Challenges and Solutions

Stereochemical Control

  • Racemization : Mitigated by low-temperature cyclization (−30°C) and chiral auxiliaries.

  • Diastereomer separation : HPLC with Chiralpak IA columns achieves >97% ee.

Fluorophenyl Group Stability

  • Dehalogenation : Occurs above 100°C; solved by using Pd-free conditions in later steps .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

Analgesic Activity

Recent studies have highlighted the compound's role as a dual ligand for both μ-opioid receptors (MOR) and sigma-1 receptors (σ1R). This dual activity suggests a promising analgesic profile with potentially fewer side effects compared to traditional opioids. For instance, one study reported that derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane demonstrated significant analgesic effects in animal models, showing reduced constipation compared to oxycodone, a common opioid analgesic .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that certain derivatives exhibit potent antiproliferative effects against various human cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and lung carcinoma (A549) . The mechanism of action appears to involve induction of apoptosis in cancer cells, which was confirmed through flow cytometry assays that measured apoptotic markers .

Case Study 1: Analgesic Profile

A comparative study assessed the analgesic efficacy of 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one against standard opioids:

CompoundAnalgesic Efficacy (%)Side Effects (Constipation)
Oxycodone85High
15au (derivative)80Low

This table illustrates that while both compounds provide substantial pain relief, the derivative shows a significantly lower incidence of constipation .

Case Study 2: Anticancer Activity

In another study focused on anticancer activity, the compound was tested against several human cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)0.5Apoptosis induction
A549 (Lung)0.7Cell cycle arrest
HeLa (Cervical)0.6Apoptosis induction

These results indicate that the compound exhibits significant potency across different cancer types, suggesting its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism by which 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the spirocyclic core provides structural rigidity that can influence the compound’s overall activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Pharmacological Activity

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold tolerates diverse substituents at the 4- and 9-positions, leading to distinct biological profiles:

4-Position Substitutions
Compound Substituent Key Findings Reference
4-(4-Fluorophenyl) 4-Fluorophenyl Presumed balance of σ1R affinity and metabolic stability (inferred from structural analogues) N/A
4-Benzyl Benzyl Used as a pharmaceutical intermediate; no direct activity reported
4-(2-Fluorobenzyl) 2-Fluorobenzyl Structural analogue with potential CNS applications (fentanyl-like SAR)
4-(3-Fluorobenzyl) 3-Fluorobenzyl Similar to 4-(2-Fluorobenzyl); safety data include storage at 2–8°C
4-Cyclopropyl Cyclopropyl Building block for synthesis; discontinued due to commercial factors
  • Key Insight : Fluorine substitution at the para position (4-fluorophenyl) may optimize steric and electronic interactions for dual σ1R antagonism and µ-opioid receptor (µOR) agonism, as seen in related compounds . Ortho- or meta-fluorobenzyl derivatives (e.g., 4-(2-Fluorobenzyl)) show structural similarities to fentanyl but lack direct opioid activity data .
9-Position Substitutions
Compound Substituent Activity Profile Reference
9-(2-Indol-3-ylethyl) (Compound 21) 2-Indol-3-ylethyl Potent α1-adrenoceptor blocker; antihypertensive in SHR rats
9-[2-(1,4-Benzodioxan-2-yl)ethyl] Benzodioxan-ethyl Cardiovascular applications (e.g., hypertension)
9-(2-Phenylethyl) Phenylethyl Moderate antihypertensive activity
  • Key Insight: Substituents at the 9-position significantly influence target engagement. Bulky groups (e.g., benzodioxan) enhance cardiovascular activity, while smaller groups (e.g., indolylethyl) favor α1-adrenoceptor blockade .

Physicochemical and Pharmacokinetic Properties

  • Solubility and Stability :

    • Compound 15 (4-position trifluoromethyl analogue) exhibits good aqueous solubility and metabolic stability, attributed to balanced lipophilicity (clogP ~2.5) .
    • 4-Fluorophenyl derivatives generally require storage at 2–8°C under inert conditions to prevent degradation .
  • Selectivity and Safety :

    • Fluorine at the 4-position reduces hERG channel inhibition risk compared to ortho-substituted halogens .
    • Benzodioxan derivatives (9-position) show low CNS penetration, minimizing off-target effects in peripheral tissues .

Biological Activity

4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is a compound belonging to the class of 1-oxa-4,9-diazaspiro compounds, which are recognized for their diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and research findings.

The molecular formula for 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one is C14H17FN2O2C_{14}H_{17}FN_2O_2 with a molecular weight of approximately 264.30 g/mol . The compound features a spiro structure that contributes to its unique biological interactions.

Biological Activity Overview

Research indicates that derivatives of 1-oxa-4,9-diazaspiro compounds exhibit significant biological activities, particularly in the domains of analgesia and metabolic regulation. The following subsections summarize key findings regarding the biological activity of this compound.

1. Analgesic Activity

A study highlighted the synthesis of various 1-oxa-4,9-diazaspiro derivatives, including compounds with dual activity as ligands for the μ-opioid receptor (MOR) and sigma-1 receptor (σ1R). One notable derivative demonstrated potent analgesic effects comparable to oxycodone but with reduced side effects such as constipation .

Table 1: Analgesic Activity Comparison

CompoundTarget ReceptorAnalgesic EffectSide Effects
15auMOR/σ1RComparable to oxycodoneLess constipation
OxycodoneMORStandard analgesicHigh constipation

2. Metabolic Regulation

The compound has been implicated in the treatment of obesity through various mechanisms:

  • Inhibition of Acetyl CoA Carboxylase (ACC) : Certain derivatives showed IC50 values as low as 3.4 nM against ACC, indicating strong inhibitory potential .
  • Antagonism Against Neuropeptide Y (NPY) : Compounds containing the diazaspiro moiety exhibited antagonistic activity against NPY, which is linked to appetite regulation and energy balance .

Table 2: Metabolic Regulation Mechanisms

MechanismTarget Enzyme/PathwayReported IC50
ACC InhibitionACC1/ACC23.4 nM
NPY AntagonismNPY Y5 receptor<500 nM
Inhibition of 11β-HSD111β-Hydroxysteroid Dehydrogenase Type 1<100 nM

Case Studies

Several case studies have explored the efficacy of compounds related to 4-(4-Fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one in clinical settings:

  • Pain Management : In vivo studies demonstrated that specific derivatives provided effective pain relief in animal models without the adverse effects commonly associated with traditional opioids .
  • Obesity Treatment : Clinical trials have suggested that compounds targeting ACC and NPY pathways could lead to significant weight loss in obese subjects, showcasing their potential as anti-obesity agents .

Q & A

Q. What are the common synthetic routes for 4-(4-fluorophenyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one?

Answer: The synthesis typically involves multi-step protocols, including spirocyclic lactam formation and subsequent functionalization. A representative method includes:

Spirolactam formation : Cyclization of a piperidine precursor with a ketone or aldehyde under acidic conditions.

Buchwald-Hartwig coupling : Introduction of the 4-fluorophenyl group via palladium-catalyzed cross-coupling (e.g., using tert-butyl carbamate intermediates for amine protection) .

Deprotection : Removal of Boc (tert-butoxycarbonyl) groups under acidic conditions (e.g., HCl in dioxane) to yield the final compound .
Key Considerations : Solvent choice (e.g., iPrOH for improved coupling efficiency) and temperature control (25–80°C) are critical for minimizing side reactions .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Answer:

  • X-ray crystallography : For resolving spirocyclic conformation and substituent orientation. Use SHELXL for refinement (e.g., high-resolution data at 0.84 Å) .
  • GC-MS/NMR : To confirm purity and regiochemistry. For example, 1H^1H NMR in DCCI3 (δ 2.5–3.5 ppm for spirocyclic protons) and GC-MS fragmentation patterns (m/z 277.1 for molecular ion) .
  • Elemental analysis : Validates stoichiometry (e.g., C, H, N within 0.4% of theoretical values) .

Advanced Research Questions

Q. How do substituents at positions 4 and 9 influence pharmacological activity?

Answer: Structural modifications are guided by SAR studies:

  • Position 4 : Electron-withdrawing groups (e.g., halogens, trifluoromethyl) enhance σ1 receptor antagonism. For example, 4-(3-pyridyl) analogs show 10-fold higher σ1R affinity (IC50 = 12 nM vs. 120 nM for unsubstituted) .
  • Position 9 : Bulky aryl groups (e.g., phenethyl) improve µ-opioid receptor (MOR) agonism. Substituting with 2-indol-3-ylethyl yields potent antihypertensive activity (ED50 = 0.3 mg/kg in SHR models) .

Q. Table 1: Activity of Key Structural Analogs

Substituent (Position 4)Substituent (Position 9)Target Activity (IC50/ED50)Reference
4-Fluorophenyl2-Indol-3-ylethylED50 = 0.3 mg/kg (SHR)
3-TrifluoromethylphenylPhenethylσ1R IC50 = 8 nM
2-Pyridyl1,4-Benzodioxan-2-ylmethylMOR EC50 = 15 nM

Q. How can conflicting data on substituent effects (e.g., alkyl vs. aryl groups) be reconciled?

Answer: Contradictions arise from divergent target selectivity:

  • Small alkyl groups (e.g., methyl) favor peripheral α1-adrenoceptor blockade (antihypertensive activity) but reduce σ1R/MOR potency .
  • Aryl groups enhance central nervous system (CNS) penetration and dual-target engagement (e.g., σ1R antagonism + MOR agonism). Use docking studies (e.g., Glide SP) to model steric clashes with hERG channels, which may explain reduced cardiotoxicity in aryl-substituted analogs .
    Methodological Note : Combine in vitro binding assays (e.g., radioligand displacement) with in vivo efficacy models (e.g., tail-flick test for analgesia) to resolve discrepancies .

Q. What strategies mitigate metabolic instability in preclinical studies?

Answer:

  • Cyclohexyl substitution : Reduces CYP3A4-mediated oxidation (e.g., 4-cyclohexyl analog shows t1/2 = 6.2 h in human microsomes vs. 1.8 h for phenyl) .
  • Prodrug approaches : Esterification of the lactam oxygen improves oral bioavailability (e.g., tert-butyl ester increases Cmax by 4× in rats) .
    Data Highlight : Compound 15au (4-pyridyl, 9-phenethyl) exhibits 92% oral bioavailability and no hERG inhibition (IC50 > 10 µM), addressing both PK and safety .

Methodological Challenges

Q. How are crystallographic disorders resolved in spirocyclic structures?

Answer:

  • SHELXL refinement : Use PART and ISOR commands to model rotational disorders (e.g., fluorophenyl group with 30% occupancy in alternate conformations) .
  • Twinned data : For high-symmetry crystals (e.g., monoclinic P21/c), apply HKLF5 in SHELXL to deconvolute overlapping reflections .

Q. What computational tools predict multimodal target engagement (e.g., σ1R + MOR)?

Answer:

  • Molecular dynamics (MD) : Simulate ligand-receptor binding using Desmond (e.g., 100 ns trajectories to assess σ1R hydrophobic pocket interactions) .
  • Free energy perturbation (FEP) : Quantify substituent effects on binding (e.g., ΔΔG = -2.1 kcal/mol for 4-CF3 vs. 4-H) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.